

spectroscopic analysis of 4-(Hexyloxy)aniline (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Hexyloxy)aniline

Cat. No.: B1202394

[Get Quote](#)

Spectroscopic Analysis of 4-(Hexyloxy)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of **4-(Hexyloxy)aniline**, a key intermediate in various chemical syntheses, including applications in drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Molecular Structure and Properties

4-(Hexyloxy)aniline is an aromatic amine with a hexyloxy substituent at the para position. Its structure dictates the characteristic spectroscopic features detailed below.

Chemical Structure:

Key Properties:

Property	Value	Reference
Molecular Formula	C12H19NO	[1] [2]
Molecular Weight	193.29 g/mol	[1] [2]
Melting Point	43-45 °C	[1] [2]
Boiling Point	155-158 °C at 5 mmHg	[1] [2]

Spectroscopic Data

The following tables summarize the expected spectroscopic data for **4-(Hexyloxy)aniline** based on typical values for similar compounds and data from spectral databases.

¹H NMR Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~6.7-6.8	d	2H	Ar-H ortho to O
~6.6-6.7	d	2H	Ar-H ortho to NH ₂
~3.8-3.9	t	2H	O-CH ₂ -
~3.5	br s	2H	-NH ₂
~1.7-1.8	p	2H	O-CH ₂ -CH ₂ -
~1.3-1.5	m	6H	-(CH ₂) ₃ -
~0.9	t	3H	-CH ₃

¹³C NMR Spectroscopy

Chemical Shift (δ) ppm	Assignment
~152	Ar-C-O
~141	Ar-C-N
~116	Ar-CH ortho to O
~115	Ar-CH ortho to N
~68	O-CH ₂ -
~32	O-CH ₂ -CH ₂ -
~29	-(CH ₂)-
~26	-(CH ₂)-
~23	-(CH ₂)-
~14	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3450-3350	Medium, Sharp (doublet)	N-H stretch (primary amine) [3] [4]
3050-3000	Medium	Aromatic C-H stretch
2950-2850	Strong	Aliphatic C-H stretch
~1620	Strong	N-H bend (scissoring)
~1510	Strong	Aromatic C=C stretch
~1240	Strong	Aryl-O stretch (asymmetric)
~1040	Medium	C-O stretch (symmetric)
~820	Strong	p-disubstituted C-H bend (out-of-plane)

Mass Spectrometry

m/z	Relative Intensity	Assignment
193	High	[M]+ (Molecular Ion)
109	High	[M - C ₆ H ₁₂] ⁺ (loss of hexene via McLafferty rearrangement)
108	Medium	[M - C ₆ H ₁₃] ⁺ (loss of hexyl radical)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters may need to be optimized for specific samples and equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of **4-(Hexyloxy)aniline**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-(Hexyloxy)aniline** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[\[5\]](#)
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:

- Acquire a one-dimensional carbon spectrum with proton decoupling.
- A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and integration of the signals.

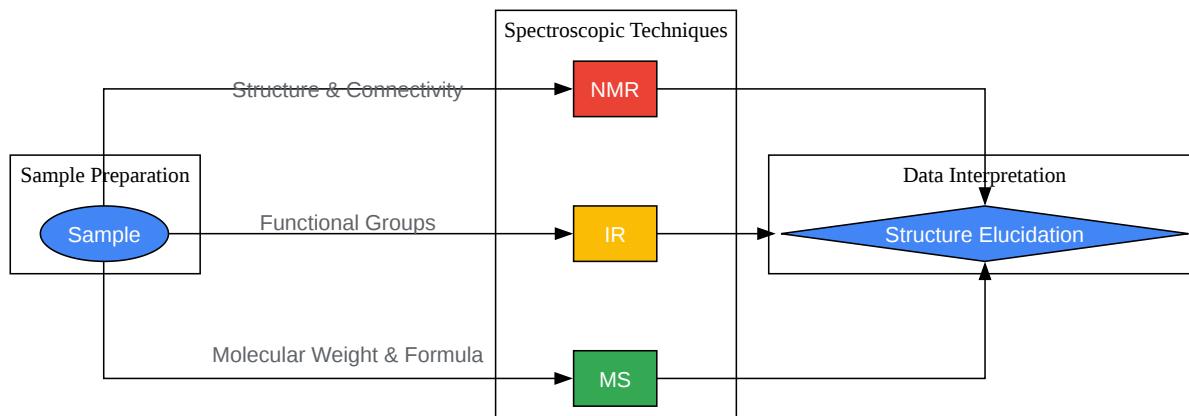
Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in **4-(Hexyloxy)aniline**.

Methodology:

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
 - Solid/Liquid Sample (ATR): Place a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory. This is often a simpler and faster method.[\[6\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[\[7\]](#)[\[8\]](#)[\[9\]](#)
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment or the clean ATR crystal.
 - Place the sample in the beam path and record the sample spectrum.
 - The instrument measures the interference pattern of the infrared beam, and a Fourier transform is used to convert this into a spectrum of absorbance or transmittance versus wavenumber.[\[7\]](#)
- Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

Mass Spectrometry (MS)


Objective: To determine the molecular weight and fragmentation pattern of **4-(Hexyloxy)aniline**.

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct insertion, gas chromatography (GC-MS), or liquid chromatography (LC-MS).
- Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.[\[10\]](#)[\[11\]](#) Electrospray ionization (ESI) is another option, particularly for LC-MS.[\[10\]](#)
- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[\[10\]](#)[\[11\]](#)
- Detection: A detector records the abundance of ions at each m/z value.[\[10\]](#)[\[11\]](#)
- Data Analysis: The resulting mass spectrum shows the relative abundance of different ions. The peak with the highest m/z often corresponds to the molecular ion $[M]^+$, which provides the molecular weight of the compound. Other peaks represent fragment ions, which can provide structural information.[\[12\]](#)

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound like **4-(Hexyloxy)aniline**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-己氨基苯胺 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. eag.com [eag.com]

- 7. chem.libretexts.org [chem.libretexts.org]
- 8. rtilab.com [rtilab.com]
- 9. mt.com [mt.com]
- 10. fiveable.me [fiveable.me]
- 11. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]
- 12. youtube.com [youtube.com]
- To cite this document: BenchChem. [spectroscopic analysis of 4-(Hexyloxy)aniline (NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1202394#spectroscopic-analysis-of-4-hexyloxy-aniline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com